molecular formula C14H17ClN2O4S B245597 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole

Cat. No.: B245597
M. Wt: 344.8 g/mol
InChI Key: YSLZVKDMUUIKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C13H17ClN2O4S, and it has a molecular weight of approximately 332.8 g/mol.

Preparation Methods

The synthesis of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves several steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2-ethyl-4-methylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of 2-ethyl-4-methylimidazole in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

    4-chloro-2,5-dimethoxyamphetamine: This compound shares a similar phenyl structure but differs in its functional groups and biological activity.

    1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine: This compound has a similar sulfonyl group but differs in its core structure and applications.

    1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine: This compound also contains the sulfonyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C14H17ClN2O4S

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C14H17ClN2O4S/c1-5-14-16-9(2)8-17(14)22(18,19)13-7-11(20-3)10(15)6-12(13)21-4/h6-8H,5H2,1-4H3

InChI Key

YSLZVKDMUUIKMK-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C

Origin of Product

United States

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